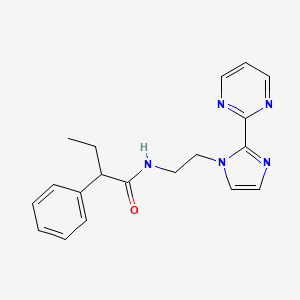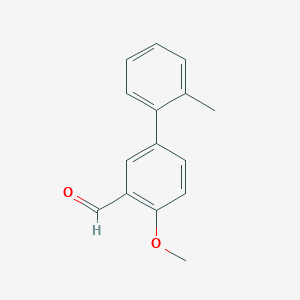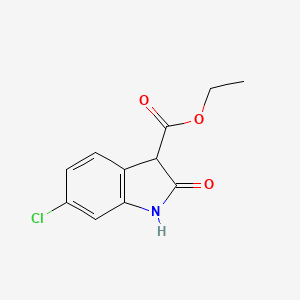![molecular formula C10H19NO B2761084 {2-Oxaspiro[4.5]decan-3-yl}methanamine CAS No. 2060050-79-3](/img/structure/B2761084.png)
{2-Oxaspiro[4.5]decan-3-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{2-Oxaspiro[4.5]decan-3-yl}methanamine” is a chemical compound with the IUPAC name (2-oxaspiro [4.5]decan-3-yl)methanamine . It has a molecular weight of 169.27 . The compound is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H19NO/c11-7-9-6-10 (8-12-9)4-2-1-3-5-10/h9H,1-8,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Antihypertensive Activity
A study conducted by Caroon et al. (1981) synthesized a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones to explore their potential as antihypertensive agents. The compounds exhibited varying degrees of activity in spontaneous hypertensive rats, with specific substitutions at the 8 position enhancing their efficacy as mixed alpha- and beta-adrenergic receptor blockers. This suggests a potential application in developing new antihypertensive medications (Caroon et al., 1981).
Neuroprotective and Antiamnesic Effects
Tóth et al. (1997) synthesized novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, showing potent inhibitory effects on neural calcium uptake and protective action against triethyltin-induced brain edema and memory and learning deficits. These findings suggest their potential use in treating cognitive disorders and protecting against neurodegenerative diseases (Tóth et al., 1997).
Muscarinic Receptor Agonism
Wanibuchi et al. (1994) characterized a novel muscarinic receptor agonist, YM796, comparing its effects with cholinesterase inhibitors on cognitive impairment. YM796 demonstrated potent anti-amnesic effects significantly greater than traditional cholinesterase inhibitors, highlighting its potential for treating cognitive impairments, especially those related to Alzheimer's disease (Wanibuchi et al., 1994).
Anticancer Activity
Yang et al. (2019) designed and synthesized a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, showing moderate to potent activity against various human cancer cell lines. This research opens avenues for developing novel anticancer agents based on the structural motif of 1-oxaspiro compounds (Yang et al., 2019).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-oxaspiro[4.5]decan-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJWXHGYNHRBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(OC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2761005.png)
![N-[3'-acetyl-5,7-dimethyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2761008.png)





![N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2761017.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea](/img/structure/B2761018.png)
![N-(5-chloro-2-methylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2761019.png)
![2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B2761020.png)
![1-[4-[3-(Imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2761024.png)